molecular formula C18H19N5O2 B5848322 8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5848322
M. Wt: 337.4 g/mol
InChI Key: DSLAXKZREUZXHK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at the 1-position and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at the 4-position. The spirocyclic system combines a piperidine ring with a dioxolane ring, conferring rigidity and stereochemical complexity. Its synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidine precursors and spirocyclic amines under catalytic conditions (e.g., palladium-mediated cross-coupling or nucleophilic substitution) . The compound has been explored in medicinal chemistry for kinase inhibition (e.g., mTOR) and anti-inflammatory applications, leveraging its ability to modulate intracellular signaling pathways .

Properties

IUPAC Name

8-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)22-8-6-18(7-9-22)24-10-11-25-18/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLAXKZREUZXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the spirocyclic moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Compound Name Substituents/R-Groups Molecular Weight Key Biological Activity Synthesis Method Reference
8-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane m-Tolyl (3-methylphenyl) at pyrimidine C1 391.46 g/mol Kinase inhibition (undisclosed) Pd-catalyzed cross-coupling
4,6-Dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine Cl at C4 and C6 of pyrimidine 372.25 g/mol Intermediate for further derivatization Halogenation of parent core
N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides Benzamide at C4; variable N-substituents ~400–450 g/mol Anti-inflammatory (NO, TNF-α inhibition) Amide coupling

Key Observations :

  • Chlorination : Dichloro derivatives (e.g., Compound 16) serve as synthetic intermediates but may reduce solubility due to increased hydrophobicity .
  • Biological Activity : Anti-inflammatory analogs () replace the spirocyclic system with benzamide groups, highlighting the spiro ring’s role in kinase selectivity .
Spirocyclic Analogs with Varied Heterocycles
Compound Name Core Structure Modification Molecular Weight Application Synthesis Highlights Reference
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane Indole substituent at spiro ring 394.43 g/mol p97 ATPase inhibition Buchwald-Hartwig coupling
8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Thiadiazole at spiro ring 284.37 g/mol Undisclosed (catalogued) Nucleophilic substitution
8-(pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane Pyridine at spiro ring 220.27 g/mol Ligand for metal coordination Cross-coupling with pyridyl halides

Key Observations :

  • Heterocycle Impact : Indole-containing analogs () target AAA+ ATPases like p97, suggesting broader applicability of the spiro scaffold in protein interaction inhibitors .
  • Electronic Effects: Pyridine (Compound 15) introduces basicity, altering pharmacokinetic profiles compared to non-aromatic spiro systems .

Pharmacological and Physicochemical Properties

Bioactivity Comparison
  • Target Compound : Demonstrates mTOR inhibition (IC₅₀ = 12 nM) via binding to the ATP pocket, attributed to the phenyl-pyrazolopyrimidine motif’s planar geometry .
  • Anti-inflammatory Analogs: Pyrazolo[3,4-d]pyrimidines with benzamide substituents () inhibit NO production (IC₅₀ = 3–8 μM) but lack spirocyclic rigidity, reducing kinase selectivity .
Solubility and LogP
  • The target compound’s LogP (predicted ~2.8) balances lipophilicity and aqueous solubility, critical for oral bioavailability.
  • Dichloro derivatives () exhibit higher LogP (~3.5), complicating formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

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